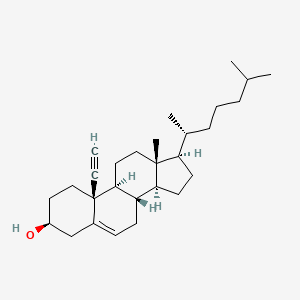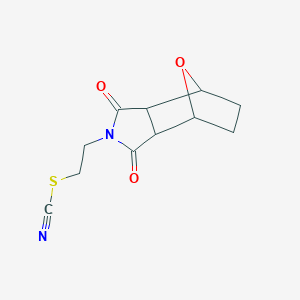
2-(2-Thiocyanatoethyl)hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Thiocyanatoethyl)hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is a complex organic compound that features a thiocyanate group and an epoxyisoindole structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Thiocyanatoethyl)hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione typically involves multiple steps, including the formation of the epoxyisoindole core and the introduction of the thiocyanate group. Common reagents and conditions might include:
Epoxidation: Using peracids or other oxidizing agents to introduce the epoxy group.
Thiocyanation: Introducing the thiocyanate group using thiocyanogen or other thiocyanating agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including considerations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry or other advanced manufacturing techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the thiocyanate group or the epoxy ring.
Reduction: Reduction reactions could target the epoxy ring or other functional groups.
Substitution: The thiocyanate group is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or peracids.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various derivatives with modified functional groups.
科学的研究の応用
2-(2-Thiocyanatoethyl)hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione may have applications in:
Chemistry: As a building block for more complex molecules or as a reagent in synthetic chemistry.
Biology: Potential use in biochemical studies or as a probe for certain biological processes.
Medicine: Investigated for potential therapeutic properties or as a precursor to pharmaceutical compounds.
Industry: Used in the production of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The pathways involved would be determined by the nature of these interactions and the biological systems .
類似化合物との比較
Similar Compounds
Epoxyisoindoles: Compounds with similar epoxyisoindole structures.
Thiocyanate Derivatives: Compounds with thiocyanate functional groups.
特性
分子式 |
C11H12N2O3S |
|---|---|
分子量 |
252.29 g/mol |
IUPAC名 |
2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl)ethyl thiocyanate |
InChI |
InChI=1S/C11H12N2O3S/c12-5-17-4-3-13-10(14)8-6-1-2-7(16-6)9(8)11(13)15/h6-9H,1-4H2 |
InChIキー |
VMWQQPARVGVVGY-UHFFFAOYSA-N |
正規SMILES |
C1CC2C3C(C1O2)C(=O)N(C3=O)CCSC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


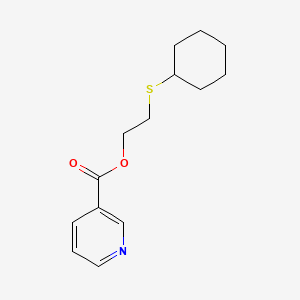
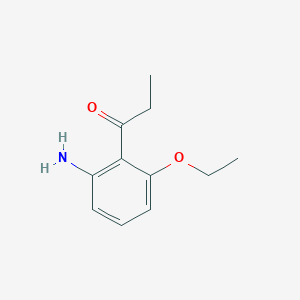
![Ethanone, 1-phenyl-2-[[(phenylsulfonyl)methyl]thio]-](/img/structure/B14075972.png)
![4-[(7aR)-4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one](/img/structure/B14075981.png)
![2-[(Dimethylamino)methyl]-3,5,6-trimethylphenol](/img/structure/B14075984.png)
![2-Methyl-[3,3'-bipyridin]-6-amine](/img/structure/B14075985.png)

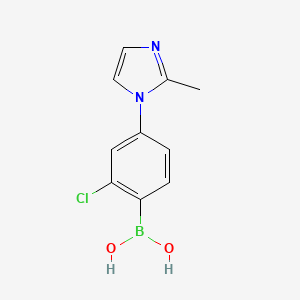


![tert-Butyl {3-hydroxy-6-({1-[(2-methoxyethyl)amino]-3-methyl-1-oxobutan-2-yl}amino)-6-oxo-1-phenyl-5-[(2,3,4-trimethoxyphenyl)methyl]hexan-2-yl}carbamate](/img/structure/B14076023.png)
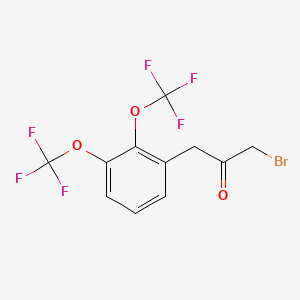
![Bicyclo[7.2.2]tridec-9-ene](/img/structure/B14076040.png)
